REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]12[CH2:14][CH2:13][CH:10]([CH2:11][CH2:12]1)[CH:9]([C:15](OC)=[O:16])[CH2:8]2.[Li].O>C(OCC)C>[N:7]12[CH2:14][CH2:13][CH:10]([CH2:11][CH2:12]1)[CH:9]([CH2:15][OH:16])[CH2:8]2 |f:0.1.2.3.4.5,^1:18|
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
231 g
|
Type
|
reactant
|
Smiles
|
N12CC(C(CC1)CC2)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
after separation of the phases
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ether phase was dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
Thereafter, the ether was distilled off
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N12CC(C(CC1)CC2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.82 mol | |
AMOUNT: MASS | 116 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |